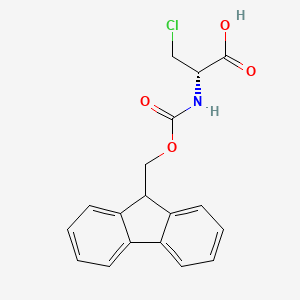
Fmoc-D-Ala(3-Cl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of peptides using Fmoc-protected amino acids is well-established in the field of peptide chemistry. The first paper discusses the solid-phase synthesis of [Ala8]-dynorphin A, a k-selective opioid heptadecapeptide, using Fmoc protection and side-chain anchoring to a resin . Although it does not specifically mention Fmoc-D-Ala(3-Cl)-OH, the methodology described would be relevant for its synthesis. The base-labile nature of the Fmoc group allows for its removal under mild conditions, which is advantageous when synthesizing peptides with sensitive side-chain residues.
Molecular Structure Analysis
The molecular structure of Fmoc-D-Ala(3-Cl)-OH would consist of the alanine backbone with a chlorine atom on the beta carbon (3rd position from the amino group) and the Fmoc group attached to the nitrogen of the amino group. The Fmoc group is a bulky aromatic moiety that provides steric protection and can be detected by UV, which is useful in monitoring the synthesis process. The presence of the chlorine atom could potentially affect the reactivity and stereochemistry of the amino acid during peptide coupling reactions.
Chemical Reactions Analysis
In peptide synthesis, Fmoc-protected amino acids undergo a series of chemical reactions, including deprotection and coupling. The Fmoc group is typically removed using a weak base such as piperidine, which allows the exposed amino group to react with the carboxyl group of another amino acid or peptide fragment in the presence of coupling reagents. The chlorine substituent in Fmoc-D-Ala(3-Cl)-OH may influence the reactivity of the amino acid and could be involved in side reactions or influence the overall yield of the peptide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-D-Ala(3-Cl)-OH would be influenced by both the Fmoc group and the chlorine substituent. The Fmoc group is known to increase the hydrophobicity of the amino acid, which could affect its solubility in various solvents. The chlorine atom could also affect the compound's polarity and reactivity. These properties are important to consider when choosing solvents and conditions for peptide synthesis and purification.
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWPULFDZCIBU-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ala(3-Cl)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)
![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)
![3-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3020834.png)
![2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3020836.png)
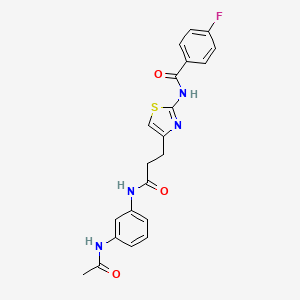
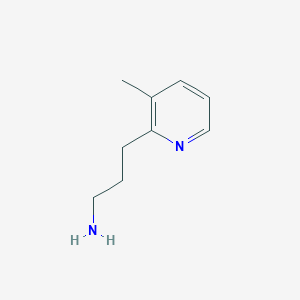
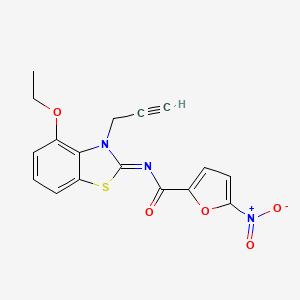
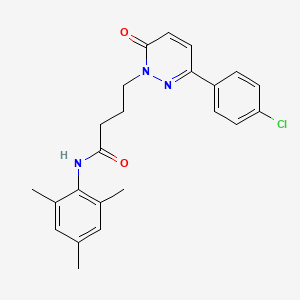
![2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3020842.png)
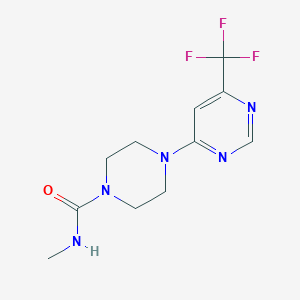
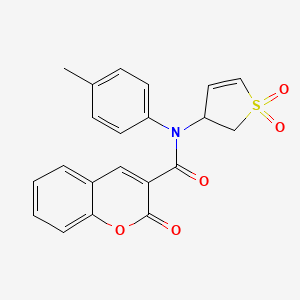
![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)
